molecular formula C6H5BrO3S B14879661 5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid

5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid

Cat. No.: B14879661
M. Wt: 237.07 g/mol
InChI Key: LXQNKUPZPVACBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-hydroxy-4-methylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 5-Bromo-3-oxo-4-methylthiophene-2-carboxylic acid.

    Reduction: 5-Bromo-3-hydroxy-4-methylthiophene-2-methanol.

    Substitution: 5-Methoxy-3-hydroxy-4-methylthiophene-2-carboxylic acid.

Scientific Research Applications

5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and hydroxyl group can facilitate binding to active sites, leading to inhibition or activation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the bromine and hydroxyl groups, making it less reactive.

    5-Bromo-4-methylthiophene-2-carboxylic acid: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-4-methylthiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid is unique due to the combination of bromine, hydroxyl, and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07 g/mol

IUPAC Name

5-bromo-3-hydroxy-4-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO3S/c1-2-3(8)4(6(9)10)11-5(2)7/h8H,1H3,(H,9,10)

InChI Key

LXQNKUPZPVACBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1O)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.